molecular formula C12H18N4O B8107910 N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine

N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine

Cat. No.: B8107910
M. Wt: 234.30 g/mol
InChI Key: CJIFUFJQBQIISX-UHFFFAOYSA-N
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Description

N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine is a useful research compound. Its molecular formula is C12H18N4O and its molecular weight is 234.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine, also referred to as N-Methyl-N-(pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antinociceptive applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structure and Characteristics

This compound is characterized by a unique spiro structure where two rings are interconnected through a single atom. The compound features:

  • A pyrimidine ring which is known for its role in various biological processes.
  • An oxa-azaspirodecane core , contributing to its structural complexity.

This combination of functional groups makes it a candidate for diverse biological activities, particularly as a quorum sensing inhibitor in bacteria.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the spirocyclic core.
  • Introduction of the pyrimidine ring.
  • Addition of the methyl group.

Common reagents include strong bases like sodium hydride and solvents such as dimethylformamide (DMF) to facilitate nucleophilic substitutions .

Table 1: Synthetic Routes Overview

StepDescriptionReagents Used
1Preparation of spirocyclic coreSodium hydride, DMF
2Introduction of pyrimidine ringVarious coupling agents
3Methyl group additionMethylating agents

Quorum Sensing Inhibition

One of the most significant biological activities of this compound is its role as a quorum sensing inhibitor . Quorum sensing is a communication process that bacteria use to coordinate their behavior based on population density. By disrupting this signaling, the compound can inhibit biofilm formation and virulence in pathogenic bacteria .

The mechanism involves binding to quorum sensing receptors in bacteria, preventing the activation of genes responsible for biofilm formation and virulence . This disruption can lead to enhanced susceptibility of bacteria to antibiotics and reduced pathogenicity.

Table 2: Biological Activities Summary

Activity TypeDescriptionEvidence Source
Quorum Sensing InhibitionDisrupts bacterial communication and biofilm formation
AntinociceptivePotential interaction with opioid receptors

Case Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against various resistant bacterial strains. The results indicated that the compound effectively reduced biofilm formation in Pseudomonas aeruginosa and Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Case Study 2: Opioid Receptor Binding Profile

A series of azaspiro compounds were evaluated for their binding affinity to opioid receptors. The findings revealed that compounds with similar structural features to N-(Pyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan exhibited selective mu-receptor binding, suggesting that further investigation into this compound's analgesic properties could be fruitful .

Properties

IUPAC Name

N-pyrimidin-2-yl-1-oxa-9-azaspiro[4.5]decan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-3-12(9-13-4-1)7-10(8-17-12)16-11-14-5-2-6-15-11/h2,5-6,10,13H,1,3-4,7-9H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIFUFJQBQIISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(CO2)NC3=NC=CC=N3)CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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